![molecular formula C7H16Cl2N2 B1469769 2,7-Diazaspiro[4.4]nonane dihydrochloride CAS No. 1394122-72-5](/img/structure/B1469769.png)
2,7-Diazaspiro[4.4]nonane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Diazaspiro[4.4]nonane dihydrochloride is a chemical compound with the linear formula C7H16Cl2N2 . It has a molecular weight of 199.12 . The compound is a white solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H14N2.2ClH/c1-3-8-5-7(1)2-4-9-6-7;;/h8-9H,1-6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a white solid .Wissenschaftliche Forschungsanwendungen
Improved Synthesis Methods
- Diazaspiro[4.4] nonane has been synthesized from malononitrile through a series of nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction. This improved method offers higher efficiency and better yield (Ji Zhiqin, 2004).
Radioprotective Properties
- 7,10-Ethano-1-thia-4,7-diazaspiro[4.5] decane dihydrochloride, a derivative, has shown potential radioprotective properties against lethal doses of X-radiation in mice, suggesting its potential in radioprotection (W. Shapiro, M. Tansy, S. Elkin, 1968).
Catalytic Asymmetric Synthesis
- A catalytic asymmetric cascade enamine isomerization/spirocyclization/dearomatization process to construct spiroindolines using 2,7-diazaspiro[4.4]nonane has been developed, providing these compounds in diastereoselective and enantioselective manners (Zhiqiang Pan et al., 2020).
Antibacterial Activity
- Fluoroquinolone antibacterials with 2,7-diazaspiro[4.4]nonane substitution exhibit potent Gram-positive and Gram-negative activity, highlighting its significance in antibiotic development (T. Culbertson et al., 1990).
Photochemical Properties
- 1,4-Diazaspiro[4.4]nonane reacts under specific photochemical conditions, demonstrating its potential in photochemistry applications (A. Schönberg, E. Singer, P. Eckert, 1980).
Anticonvulsant Agent Research
- 3-(4-Substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones have been studied for their potential as anticonvulsant agents, with studies focusing on their structural and spectroscopic properties (A. Lazić et al., 2017).
Osteoclast Activity Inhibition
- Novel N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus have been reported to inhibit both mouse and human osteoclast activity and could potentially prevent pathological bone loss (Lucile Mounier et al., 2020).
Polymer Synthesis
- Aromatic polyesters containing 1,6-diazaspiro[4,4]-nonane-2,7-dione have been synthesized, showing excellent thermal stability and potential in polymer chemistry (E. Bucio et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,7-diazaspiro[4.4]nonane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-3-8-5-7(1)2-4-9-6-7;;/h8-9H,1-6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRHZCZCCRKDBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

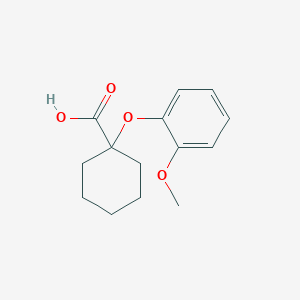



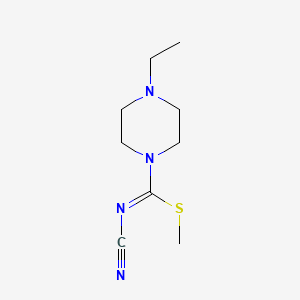
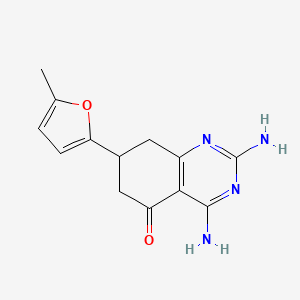
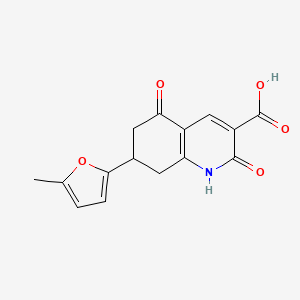
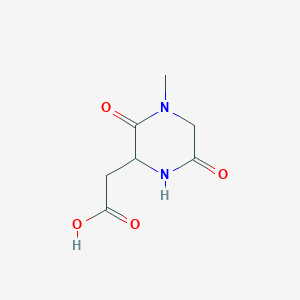
![Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1469697.png)

![7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1469702.png)
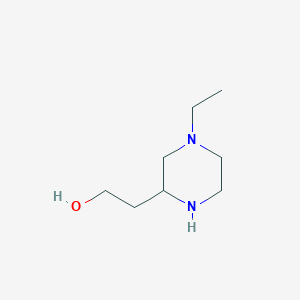
![8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate](/img/structure/B1469706.png)
